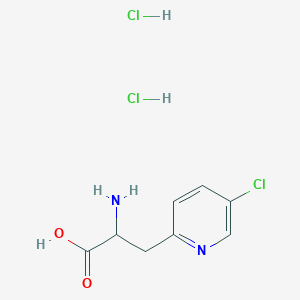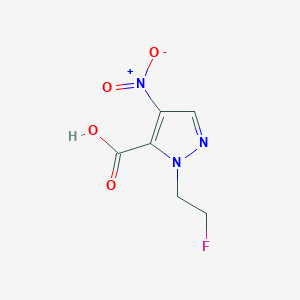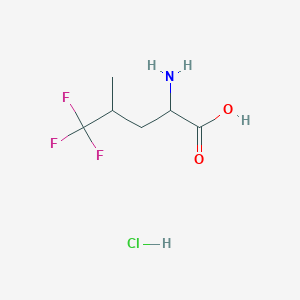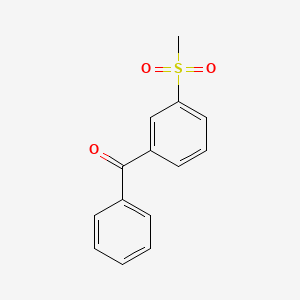
3-(Methylsulfonyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)benzophenone is a chemical compound with the linear formula C14H12O3S . It has a molecular weight of 260.31 . The IUPAC name for this compound is 3-(methylsulfonyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzophenone consists of a benzophenone core with a methylsulfonyl group attached to one of the phenyl rings . The InChI code for this compound is 1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)benzophenone is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Photochemically Induced Radical Alkenylation
One application of benzophenone derivatives involves the photochemically induced radical alkenylation of C(sp3)–H bonds. A study by Amaoka et al. (2014) describes a metal-free reaction enabled by benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This process allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derivatives obtained through this method can be further converted into complex natural products and pharmaceuticals, showcasing the versatility of benzophenone in synthetic organic chemistry Amaoka et al., Chemical Science, 2014.
Environmental Degradation and Treatment
In environmental research, the degradation of UV-filter benzophenone-3 in aqueous solutions has been studied extensively. Pan et al. (2017) utilized cobalt ferrite (CoFe2O4) catalyzed by persulfate for the degradation of benzophenone-3, demonstrating significant removal efficiency and offering a potential method for treating water and wastewaters containing this compound Pan et al., Chemical Engineering Journal, 2017.
Impact on Health and Ecosystems
Benzophenone-3's presence in personal care products and its environmental persistence raise concerns regarding its impact on health and ecosystems. Kim and Choi (2014) conducted a mini-review on the occurrences, toxicities, and ecological risks associated with benzophenone-3, highlighting its endocrine-disrupting capacity and the need for further research on its long-term exposure effects in aquatic ecosystems Kim & Choi, Environment International, 2014.
Novel Applications in Materials Science
Furthermore, innovative applications of benzophenone derivatives in materials science have been explored. Zhai et al. (2007) synthesized sulfonated polyimides using sulfonated diamine monomers derived from benzophenone for direct methanol fuel cell applications. These materials exhibited good solubility, high thermal stability, and promising performance characteristics, underscoring the potential of benzophenone derivatives in the development of advanced materials Zhai et al., Journal of Membrane Science, 2007.
Safety and Hazards
将来の方向性
While specific future directions for 3-(Methylsulfonyl)benzophenone are not available, research into benzophenones is ongoing due to their presence as emerging contaminants in the environment . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research .
特性
IUPAC Name |
(3-methylsulfonylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWZKUKFTYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

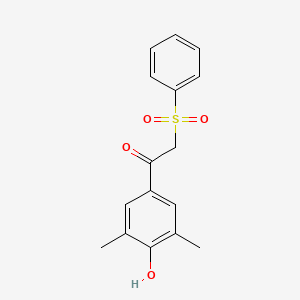

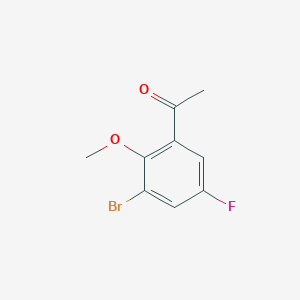
![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

